molecular formula C7H9IN2 B8237166 5-iodo-N,N-dimethylpyridin-3-amine

5-iodo-N,N-dimethylpyridin-3-amine

Cat. No.: B8237166
M. Wt: 248.06 g/mol
InChI Key: VHMCNAKTXLGTQW-UHFFFAOYSA-N
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Description

5-Iodo-N,N-dimethylpyridin-3-amine (CAS 2731009-76-8) is a halogenated pyridine derivative of significant interest in modern organic and medicinal chemistry research . This compound features a pyridine ring system isoelectronic with benzene, which imparts distinct electronic characteristics and reactivity . The molecular formula is C 7 H 9 IN 2 and it has a molecular weight of 248.06 g/mol . The structure incorporates two key functional groups: an iodine atom at the 5-position and a dimethylamino group at the 3-position of the pyridine ring. The iodine atom makes this molecule a versatile intermediate for cross-coupling reactions , such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more complex bi- or poly-aryl structures relevant to drug discovery . The dimethylamino group is an electron-donating substituent whose lone pair is delocalized into the electron-deficient pyridine ring. This resonance effect reduces the group's direct nucleophilicity while serving to activate the ring system for further functionalization . This combination of features establishes this compound as a valuable building block for the synthesis of novel chemical entities, including potential pharmaceuticals, agrochemicals, and functional materials . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

5-iodo-N,N-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMCNAKTXLGTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CN=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Disconnection Analysis of 5-iodo-N,N-dimethylpyridin-3-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. researchgate.net This approach allows for the identification of potential synthetic pathways and key intermediates.

For this compound (I), the primary disconnections to consider are the carbon-iodine (C-I) bond and the carbon-nitrogen (C-N) bonds of the dimethylamino group.

Disconnection 1: C-I Bond

The most straightforward disconnection is the C-I bond, which leads to the precursor N,N-dimethylpyridin-3-amine (II) . This suggests a late-stage iodination reaction to introduce the iodine atom at the C-5 position. The regioselectivity of this iodination would be a critical factor to consider.

Disconnection 2: C-N Bonds of the Dimethylamino Group

Alternatively, the C-N bonds of the dimethylamino group can be disconnected, leading to 5-iodopyridin-3-amine (III) as a key intermediate. This would require a subsequent N,N-dimethylation step.

Disconnection 3: Pyridine (B92270) Ring Formation

A more fundamental disconnection involves breaking the pyridine ring itself. This approach considers the formation of the substituted pyridine core from acyclic precursors. For instance, a Hantzsch-type pyridine synthesis could be envisioned, although constructing the specific substitution pattern of the target molecule from simple acyclic starting materials would be complex. Another strategy could involve a cycloaddition reaction. nih.gov

Based on these primary disconnections, two principal retrosynthetic pathways emerge:

Pathway A: this compound (I) -> N,N-dimethylpyridin-3-amine (II) -> 3-aminopyridine (B143674) (IV)

Pathway B: this compound (I) -> 5-iodopyridin-3-amine (III) -> 3-aminopyridine (IV)

Both pathways converge on the readily available starting material, 3-aminopyridine. The choice between these pathways in a forward synthesis would depend on the feasibility and efficiency of the individual reaction steps, particularly the regioselectivity of the iodination and the conditions required for N,N-dimethylation. A retrosynthetic analysis of a related complex molecule, hydroxychloroquine, also highlights the strategy of disconnecting the molecule into key aromatic and aliphatic fragments. nih.gov

Direct Synthetic Routes to the this compound Core

The direct synthesis of the this compound core can be approached through several strategic methodologies, each focusing on the introduction and manipulation of the key functional groups on the pyridine ring.

Regioselective Halogenation (Iodination) Strategies on Pyridine Precursors

The introduction of an iodine atom at the C-5 position of a pre-existing pyridine ring is a key transformation. The directing effects of the substituents already present on the ring are crucial for achieving the desired regioselectivity.

In a potential synthesis starting from N,N-dimethylpyridin-3-amine, the dimethylamino group, being an activating and ortho-, para-directing group, would direct electrophilic substitution to the C-2, C-4, and C-6 positions. Therefore, direct iodination of N,N-dimethylpyridin-3-amine would likely not yield the desired 5-iodo isomer in significant amounts.

A more effective strategy involves the use of a directing group to control the position of metalation, followed by quenching with an iodine source. For instance, a Boc-protected aminopyridine can be selectively lithiated. The synthesis of N-Boc-3-amino-4-halopyridines has been achieved through directed metalation of N-Boc-3-aminopyridine at the 4-position, followed by halogenation. A similar strategy could potentially be adapted for the 5-position under different reaction conditions or with different directing groups.

A patent describes the iodination of 2-aminopyridines and 2-aminopyrimidines at the 5-position by heating the compound in the presence of mercuric acetate (B1210297) and elemental iodine. acs.org This method is claimed to be more efficient than using iodine and an alkali. acs.org

Introduction and Functionalization of the N,N-dimethylamino Group

The N,N-dimethylamino group can be introduced via methylation of a primary or secondary amine precursor. Starting from 3-aminopyridine or a 5-iodo-3-aminopyridine intermediate, various methylating agents can be employed.

Common methods for N,N-dimethylation include the use of methyl iodide, dimethyl sulfate, or formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction). The choice of reagent and reaction conditions is critical to avoid quaternization of the pyridine nitrogen. The basicity of the pyridine derivative can influence the outcome of the methylation reaction.

Cyclization and Ring-Formation Methodologies for Pyridine Derivatives

While often more complex for highly substituted pyridines, building the pyridine ring from acyclic precursors offers a powerful approach to control the substitution pattern. Various named reactions are available for pyridine synthesis.

The Hantzsch pyridine synthesis is a well-known method that typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. While versatile, achieving the specific 3-amino, 5-iodo substitution pattern of the target molecule would require carefully chosen and potentially complex starting materials.

Other cyclization methods include the Guareschi-Thorpe synthesis and the Chichibabin pyridine synthesis. nih.gov More modern approaches often involve transition metal-catalyzed cycloadditions. For example, the synthesis of 15N-labelled 3,5-dimethylpyridine (B147111) has been achieved in two steps starting from methacrolein, 1-ethoxypropene, and 15NH4Cl. google.com

Precursor Synthesis and Derivatization Pathways Leading to the Compound

A plausible synthetic route to this compound would likely start from a commercially available and inexpensive precursor such as 3-aminopyridine.

One potential pathway involves the initial protection of the amino group of 3-aminopyridine, for instance with a Boc group. This would be followed by a directed ortho-lithiation and subsequent iodination to introduce the iodine at the desired position. Deprotection of the amino group would then be followed by N,N-dimethylation to yield the final product.

Alternatively, one could first perform the N,N-dimethylation of 3-aminopyridine to obtain N,N-dimethylpyridin-3-amine. However, as mentioned earlier, direct iodination of this intermediate might not be regioselective for the 5-position.

A more promising approach would be to start with the synthesis of 5-iodopyridin-3-amine. This intermediate could potentially be synthesized from 3,5-dibromopyridine (B18299) through a regioselective amination reaction, followed by conversion of the remaining bromine to iodine via a Finkelstein reaction or other halogen exchange protocol. Subsequent N,N-dimethylation would then afford the target molecule.

Catalytic Protocols in the Formation of this compound

Catalysis can play a significant role in various steps of the synthesis of this compound, enhancing efficiency, selectivity, and sustainability.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-I bonds. For instance, a Buchwald-Hartwig amination could be employed to introduce the amino group onto a pre-iodinated pyridine ring. Conversely, a C-I bond could be formed using a copper-catalyzed Finkelstein reaction from a corresponding bromo- or chloro-substituted pyridine. chemicalbook.com

Catalytic Iodination: While electrophilic iodination often relies on stoichiometric reagents, catalytic methods are being developed. These can involve the use of a catalytic amount of a transition metal or an organocatalyst to facilitate the iodination process with a milder iodine source.

Catalytic N,N-Dimethylation: The N,N-dimethylation of the amino group can be achieved using catalytic methods. For example, the use of CO2 as a C1 source and a suitable catalyst can provide a green alternative to traditional methylating agents.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The direct iodination of N,N-dimethylpyridin-3-amine is a plausible and straightforward approach for the synthesis of this compound. The key to a successful synthesis lies in the meticulous optimization of various reaction parameters to maximize the yield of the desired product while minimizing the formation of by-products. Key parameters for optimization include the choice of iodinating agent, catalyst, solvent, reaction temperature, and time.

Iodinating Agents and Catalysts: Various reagents can be employed for the iodination of activated aromatic systems. Molecular iodine (I₂) is a common choice, often used in conjunction with an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species. Alternatives include N-iodosuccinimide (NIS), iodine monochloride (ICl), and other specialized iodinating agents. For instance, the combination of iodine with silver nitrate (B79036) (AgNO₃) has been shown to be effective for the C5 iodination of pyrimidine (B1678525) derivatives, a related class of heterocycles. mdpi.com In this system, AgNO₃ acts as a Lewis acid, activating the iodine for electrophilic attack. mdpi.com

Solvent and Temperature Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Solvents ranging from non-polar (e.g., dichloromethane (B109758), 1,4-dioxane) to polar aprotic (e.g., acetonitrile (B52724), DMF) and protic solvents (e.g., acetic acid) could be screened. Temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also lead to decreased selectivity and the formation of undesired isomers or degradation products. Therefore, a careful study of the temperature profile is essential.

A hypothetical optimization study for the iodination of N,N-dimethylpyridin-3-amine is presented below, based on established chemical principles.

Table 1: Hypothetical Optimization of Iodination Conditions

EntryIodinating AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Plausible Yield (%)
1I₂NoneDichloromethane2524<10
2I₂Silver NitrateAcetonitrile251275
3I₂Silver NitrateAcetonitrile50685
4N-IodosuccinimideNoneAcetonitrile25890
5N-IodosuccinimideTrifluoroacetic AcidAcetonitrile25495
6Iodine MonochlorideNoneDichloromethane0-25288

This table is based on hypothetical data derived from general principles of aromatic iodination and is for illustrative purposes.

The data illustrates that a highly reactive iodinating agent like N-Iodosuccinimide, potentially activated by an acid, could provide the highest yield and selectivity under mild conditions.

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The principles of green chemistry can be effectively applied to the synthesis of this compound to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Solvent-Free and Water-Based Syntheses: A significant advancement in green chemistry is the reduction or elimination of volatile organic solvents. One approach is performing reactions under solvent-free conditions. For example, the iodination of pyrimidine derivatives has been successfully achieved by mechanical grinding of the reactants (uracil or cytosine, iodine, and a nitrate salt) in a mortar and pestle, resulting in high yields in a short time. mdpi.comnih.gov This mechanochemical approach is highly atom-economical and significantly reduces waste. rasayanjournal.co.in

Alternatively, water can be used as a green solvent. A novel reagent, N-Iodo-4-N,N-Dimethylaminopyridinium Iodide, has been developed for the regioselective iodination of phenols and anilines in water, demonstrating the feasibility of conducting such transformations in aqueous media. researchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis is another key green chemistry tool that can accelerate reaction times and improve yields. nih.gov The synthesis of various pyridine derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating, often leading to shorter reaction times (minutes versus hours) and higher product yields. rasayanjournal.co.innih.gov This efficiency translates to significant energy savings.

Catalysis and Reagent Choice: The use of catalytic systems over stoichiometric reagents is a core principle of green chemistry. While some iodination methods require stoichiometric amounts of activating agents, the development of catalytic methods is a key research goal. Furthermore, designing less hazardous reagents is crucial. The development of stable, solid iodinating reagents can improve handling safety compared to using corrosive or volatile substances.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

ParameterConventional ApproachGreen Approach
Solvent Dichloromethane, AcetonitrileWater or Solvent-free (Mechanochemistry)
Energy Source Conventional heating (oil bath)Microwave irradiation or Mechanical grinding
Reaction Time HoursMinutes
Reagents I₂ with stoichiometric activatorsRecyclable iodinating agents, Catalytic systems
Waste Generation High (solvent and by-products)Low (minimal solvent, high atom economy)

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Reactivity and Transformational Chemistry: Mechanistic and Synthetic Investigations

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The presence of an iodine atom on the pyridine (B92270) ring of 5-iodo-N,N-dimethylpyridin-3-amine makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle.

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds, typically boronic acids or their esters. nih.gov This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid coupling partners. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling would enable the introduction of various aryl or vinyl substituents at the 5-position of the pyridine ring. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of closely related compounds provides significant insight. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with a range of arylboronic acids has been successfully demonstrated. researchgate.net Given that aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed couplings, it is anticipated that this compound would undergo Suzuki-Miyaura coupling with high efficiency.

A typical reaction would involve the use of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂, and a phosphine (B1218219) ligand. A base, such as potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation. The reaction is typically carried out in a solvent mixture, such as dioxane and water. nih.gov The general applicability of the Suzuki-Miyaura reaction suggests that a wide variety of boronic acids could be coupled with this compound to afford the corresponding 5-substituted-N,N-dimethylpyridin-3-amine derivatives in good to excellent yields. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Aminopyridine

ParameterConditionReference
Aryl Halide 5-bromo-2-methylpyridin-3-amine researchgate.net
Boronic Acid Various arylboronic acids researchgate.net
Catalyst Pd(PPh₃)₄ researchgate.net
Base K₂CO₃ researchgate.net
Solvent Dioxane/H₂O researchgate.net
Temperature 90 °C researchgate.net

Sonogashira Coupling for C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, a transformation of significant utility in the synthesis of pharmaceuticals, natural products, and organic materials. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com

For this compound, the Sonogashira coupling would introduce an alkynyl moiety at the 5-position. Research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has shown that this transformation proceeds efficiently to yield the corresponding 2-amino-3-alkynylpyridines. scirp.org These studies demonstrate the compatibility of the aminopyridine scaffold with the conditions of the Sonogashira reaction. The use of a palladium catalyst, such as Pd(CF₃COO)₂ with a phosphine ligand like PPh₃, in conjunction with a copper(I) salt (e.g., CuI) and an amine base (e.g., Et₃N) in a solvent like DMF, has proven effective. scirp.org It is expected that this compound would readily undergo Sonogashira coupling under similar conditions, providing a direct route to 5-alkynyl-N,N-dimethylpyridin-3-amines.

Table 2: Typical Conditions for Sonogashira Coupling of a Halogenated Aminopyridine

ParameterConditionReference
Aryl Halide 2-Amino-3-bromopyridines scirp.org
Alkyne Various terminal alkynes scirp.org
Catalyst Pd(CF₃COO)₂ / PPh₃ scirp.org
Co-catalyst CuI scirp.org
Base Et₃N scirp.org
Solvent DMF scirp.org
Temperature 100 °C scirp.org

Heck Reaction for Olefination

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene, resulting in the formation of a substituted alkene. wikipedia.org This reaction is a cornerstone of modern organic synthesis due to its ability to create complex molecular structures from relatively simple precursors. organic-chemistry.org

The application of the Heck reaction to this compound would allow for the introduction of a variety of vinyl groups at the 5-position of the pyridine ring. While specific examples with this exact substrate are scarce in the literature, studies on the Heck coupling of other 5-iodopyrimidine (B189635) nucleosides, such as 5-iodouridine, have been successfully carried out. researchgate.netresearchgate.net These reactions demonstrate that the 5-iodo substituent on a nitrogen-containing heterocycle is amenable to Heck olefination. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, often in the absence of a phosphine ligand, and a base like triethylamine (B128534) in a polar solvent. researchgate.net The stereoselectivity of the Heck reaction generally favors the formation of the E-alkene. organic-chemistry.org

Table 3: Illustrative Conditions for Heck Reaction of a 5-Iodoheterocycle

ParameterConditionReference
Aryl Halide 5-iodouridine researchgate.net
Alkene Butyl acrylate researchgate.net
Catalyst Pd(OAc)₂ researchgate.net
Base Et₃N researchgate.net
Solvent CH₃CN/H₂O researchgate.net
Temperature 80 °C researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, leading to the formation of a new C-N bond. wikipedia.org This reaction has become a central tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active compounds. nih.gov

In the case of this compound, a Buchwald-Hartwig reaction could theoretically be envisioned to couple with another amine at the 5-position. However, the substrate itself is an amine. A more synthetically relevant application would be the amination of a di-halogenated precursor to synthesize this compound or its analogues. The general principles of the Buchwald-Hartwig amination involve a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.org The choice of ligand is crucial and often depends on the specific substrates being coupled. wikipedia.org Bidentate phosphine ligands and sterically hindered monodentate ligands have been developed to facilitate the coupling of a wide range of amines and aryl halides. wikipedia.org

Stille and Negishi Coupling Variations

The Stille and Negishi couplings are additional powerful palladium-catalyzed C-C bond-forming reactions. The Stille reaction utilizes organotin reagents, while the Negishi reaction employs organozinc reagents. wikipedia.orgorganic-chemistry.org

The Stille coupling is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The Negishi coupling, on the other hand, often proceeds with high stereoselectivity and reactivity, but the organozinc reagents are typically more sensitive to air and moisture. wikipedia.orgnrochemistry.com

Carbonylation Reactions of Iodo-Heteroaromatics (e.g., Aminocarbonylation)

Palladium-catalyzed carbonylation reactions involve the insertion of carbon monoxide into a carbon-halide bond, followed by trapping with a nucleophile. This provides a direct route to carbonyl-containing compounds such as amides, esters, and carboxylic acids.

Aminocarbonylation, the reaction with an amine nucleophile to form an amide, is a particularly relevant transformation for iodo-heteroaromatics. Studies on the aminocarbonylation of various iodo-heteroaromatic substrates, including 3-iodopyridine, have been reported. nih.gov These reactions typically proceed under a carbon monoxide atmosphere using a palladium catalyst and a phosphine ligand. The choice of ligand can influence the selectivity and efficiency of the reaction. For example, the use of a bidentate ligand such as Xantphos has been shown to promote the selective formation of the desired amide product under mild conditions. nih.gov

Given the structural similarity, it is highly probable that this compound would undergo aminocarbonylation with various primary and secondary amines to yield the corresponding 5-carboxamido-N,N-dimethylpyridin-3-amine derivatives. This reaction would offer a straightforward method for introducing an amide functionality at the 5-position of the pyridine ring.

Table 4: Representative Conditions for Aminocarbonylation of an Iodo-Heteroaromatic

ParameterConditionReference
Aryl Halide 3-iodopyridine nih.gov
Amine Nucleophile Nortropinone nih.gov
Catalyst Pd(OAc)₂ / Xantphos nih.gov
CO Pressure 1 bar nih.gov
Solvent DMF nih.gov
Temperature 50 °C nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally facilitated by electron-withdrawing groups. In this compound, the iodo group can act as a leaving group in SNAr reactions. However, the electron-donating N,N-dimethylamino group at the 3-position would tend to deactivate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it (C2, C4, and C6). The iodo group at C5 is meta to the amino group, and its influence on SNAr at this position is more complex.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating N,N-dimethylamino group at the 3-position significantly enhances the reactivity of the ring towards electrophiles. This group directs incoming electrophiles primarily to the ortho and para positions (C2, C4, and C6).

A study on the bromination of 3-dimethylaminopyridine with 2,4,4,6-tetrabromocyclohexa-2,5-dienone showed that bromination occurs exclusively at the 2-position. rsc.org In contrast, the bromination of 3-aminopyridine (B143674) under the same conditions yielded a mixture of the 2-bromo and 2,6-dibromo products. rsc.org This suggests that the N,N-dimethylamino group in this compound would strongly direct electrophiles to the 2- and 6-positions. The iodo group at C5 is a deactivating group and would also direct incoming electrophiles to its ortho positions (C4 and C6). Therefore, for an electrophilic attack on this compound, the C2 and C6 positions are the most likely sites of reaction, with the outcome potentially being a mixture of products depending on the nature of the electrophile and the reaction conditions.

A patented process for the nitration of N,N'-di-(3-pyridyl)-urea demonstrates that nitration occurs selectively at the 2-position, further supporting the directing effect of the amino-type substituent at the 3-position. google.com

SubstrateReagentProduct(s)
3-Dimethylaminopyridine2,4,4,6-Tetrabromocyclohexa-2,5-dienone2-Bromo-5-dimethylaminopyridine
3-Aminopyridine2,4,4,6-Tetrabromocyclohexa-2,5-dienone3-Amino-2-bromopyridine and 3-Amino-2,6-dibromopyridine
N,N'-di-(3-pyridyl)-ureaNitric Acid / Sulfuric AcidN,N'-di-(2-nitro-3-pyridyl)-urea

Table 3: Electrophilic Substitution on 3-Aminopyridine Derivatives. rsc.orggoogle.com

Functionalization and Derivatization of the N,N-dimethylamino Group

The N,N-dimethylamino group itself can undergo various chemical transformations, providing another avenue for derivatization of this compound.

One common reaction is the formation of the corresponding N-oxide by treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid. The N-oxide of 3-dimethylaminopyridine is a known compound. guidechem.comchemsrc.com This transformation modifies the electronic properties of the molecule and can be a useful intermediate for further reactions.

Another important reaction is N-demethylation. The removal of one or both methyl groups from the N,N-dimethylamino group can be achieved using various reagents and conditions. Classical methods include the von Braun reaction or the use of chloroformate reagents. researchgate.net More recently, photoinduced nickel-catalyzed N-demethylation of trialkylamines has been reported as a mild and selective method. nih.gov Oxidative N-demethylation can also be catalyzed by enzymes like cytochrome P-450, although this is more relevant in a biological context. nih.gov These demethylation reactions would yield the corresponding N-methylamino or amino-iodopyridine derivatives, which are valuable for further functionalization.

Radical-Mediated Reactions and Processes

The carbon-iodine bond in this compound is susceptible to cleavage under radical conditions, opening up pathways for radical-mediated transformations.

One such process is radical-induced deiodination, which can be achieved photochemically. documentsdelivered.comworktribe.com Irradiation of aryl halides in the presence of a hydrogen donor can lead to the replacement of the iodine atom with a hydrogen atom. documentsdelivered.com Phosphine-mediated halogen-atom transfer has also been shown to enable the photoinduced dehalogenation of alkyl halides, a principle that could potentially be extended to aryl iodides. rsc.org These methods provide a route to the corresponding N,N-dimethylpyridin-3-amine from its 5-iodo derivative.

Detailed Mechanistic Investigations of Key Transformations

The reactivity of this compound is dominated by the presence of the carbon-iodine bond on the pyridine ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-donating N,N-dimethylamino group at the 3-position significantly influences the electronic properties of the pyridine ring, enhancing its electron density and affecting the kinetics and mechanisms of these transformations. Detailed mechanistic studies, often combining kinetic experiments with computational modeling, have provided deep insights into the reaction pathways.

A primary example of a key transformation is the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. libretexts.orgwikipedia.org The generally accepted mechanism for this reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. libretexts.org For this compound, the C-I bond is relatively weak and readily undergoes cleavage. libretexts.org The N,N-dimethylamino group increases the electron density on the pyridine ring, which can facilitate this step. libretexts.org Computational studies on similar electron-rich aryl halides have shown that this step can proceed through two main pathways: one involving a 14-electron PdL₂ complex and another involving a more reactive 12-electron PdL₁ species, formed by ligand dissociation. chemrxiv.orgresearchgate.net For iodoarenes, kinetic and theoretical studies suggest that the initial binding of the iodoarene to the monoligated Pd(PPh₃) complex can be the first irreversible step, preceding the actual C-I bond cleavage. researchgate.net

Transmetalation: Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation. In this step, the organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. libretexts.org This process is typically base-assisted. The base activates the organoboron species, forming a more nucleophilic boronate complex. researchgate.net Low-temperature NMR and computational studies have identified key pre-transmetalation intermediates containing Pd-O-B linkages, which are crucial for the facility of this step. researchgate.net

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. chemrxiv.org The steric and electronic properties of the ligands on the palladium center are critical; bulky, electron-donating ligands generally facilitate this step by promoting the necessary orbital overlap. libretexts.org

Kinetic and computational studies on related substituted pyridines have helped to quantify their reactivity. For instance, studies on the nucleophilic aromatic substitution (SₙAr) reactions of nitropyridines have used kinetic data to determine electrophilicity parameters, providing a quantitative scale for reactivity. researchgate.net While not a cross-coupling reaction, these studies underscore the significant electronic influence of substituents on the pyridine ring's reactivity. researchgate.net Similarly, computational investigations using Density Functional Theory (DFT) have been employed to model reaction pathways and transition states for reactions involving substituted pyridines and other heterocyclic systems, rationalizing experimentally observed reactivities. researchgate.netnih.gov

A hypothetical reaction scenario for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is presented below, with plausible conditions based on literature for similar substrates.

Table 1: Hypothetical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterConditionRationale/Reference
Aryl HalideThis compoundSubstrate of interest.
Boronic AcidPhenylboronic acidCommon coupling partner.
CatalystPd(PPh₃)₄ (2 mol%)Standard, widely used catalyst for Suzuki couplings. chemrxiv.org
BaseK₂CO₃ (2.0 eq.)Commonly used inorganic base to activate the boronic acid. researchgate.net
SolventToluene/H₂O (4:1)Biphasic solvent system is typical for Suzuki reactions.
Temperature90 °CStandard temperature to ensure reasonable reaction rates.

Computational studies on the oxidative addition step for iodoarenes with a monoligated palladium complex, Pd(PPh₃), have provided detailed energetic data. These calculations help to elucidate the precise nature of the transition state and the rate-determining step of the catalytic cycle.

Table 2: Calculated Energetic Data for a Model Oxidative Addition Step (Iodoarene + Pd(PPh₃))

ParameterValue (kcal/mol)Description
ΔG (Binding)-5.2Free energy change for the initial, irreversible binding of the iodoarene to the Pd(0) center. researchgate.net
ΔG‡ (Oxidative Addition)+18.5Activation free energy for the C-I bond cleavage transition state (relative to the bound complex).
ΔG (Reaction)-10.8Overall free energy change for the formation of the Pd(II)-aryl complex from the separated reactants.

Note: Data are representative values based on DFT calculations for similar iodoarene systems found in the literature and are intended for illustrative purposes. researchgate.net

These mechanistic investigations, combining experimental kinetics and theoretical calculations, are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts for transforming substrates like this compound. chemrxiv.orgresearchgate.net

Role As a Research Scaffold and Advanced Building Block

Synthesis of Complex Pyridine (B92270) Architectures and Polycyclic Systems

The structure of 5-iodo-N,N-dimethylpyridin-3-amine is primed for the construction of intricate molecular frameworks. The iodo group at the 5-position is a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. These reactions allow for the strategic extension of the pyridine scaffold, enabling the synthesis of complex bi-aryl systems or the introduction of acetylenic and other functionalized side chains.

Furthermore, the aminopyridine core is a well-established precursor for building fused heterocyclic systems. For instance, related aminopyridine derivatives are used in condensation and cyclization reactions to form polycyclic structures like imidazo[4,5-b]pyridines. In one study, a series of novel tetracyclic imidazo[4,5-b]pyridine derivatives were synthesized, demonstrating the utility of the aminopyridine motif in creating complex, multi-ring systems with potential antiproliferative activities. irb.hr The synthesis often involves the initial formation of an imidazo[4,5-b]pyridine core from a diaminopyridine, which is structurally related to the aminopyridine family. irb.hr This highlights the potential of this compound to act as a starting point for analogous, yet functionally distinct, polycyclic aromatic systems.

Development of Novel Heterocyclic Systems Through Modular Synthesis

Modular synthesis, which involves the stepwise and controlled assembly of molecular building blocks, can greatly benefit from precursors like this compound. The differential reactivity of its functional groups—the iodo group for cross-coupling and the amino/ring nitrogens for cyclization—allows for a programmed approach to synthesizing new heterocyclic families.

This approach is conceptually similar to the use of other highly functionalized building blocks in organic synthesis. For example, N,N-dimethyl enaminones are recognized as versatile synthons for producing a wide array of valuable heterocycles due to their unique electronic structure and reactivity. researchgate.net Similarly, 1,3,5-triazine (B166579) scaffolds, built up through sequential nucleophilic substitutions, are used to create oligomers and dendrimers for applications in supramolecular and materials science. nih.gov By analogy, this compound can be envisioned as a module that can be selectively elaborated at either the iodine or the nitrogen centers to construct novel and complex heterocyclic libraries.

Contribution to Ligand Design for Organometallic Catalysis

Pyridine-containing molecules are ubiquitous as ligands in organometallic chemistry and catalysis. The nitrogen atom of the pyridine ring is a strong sigma-donor, allowing it to coordinate effectively to a wide range of metal centers. The compound this compound can serve as a precursor to sophisticated ligands. For example, palladium- or copper-catalyzed homocoupling (Ullmann reaction) of the iodopyridine could yield a dimeric bipyridine structure, a privileged ligand class in coordination chemistry.

The dimethylamino group enhances the electron-donating ability of the pyridine ring, which can modulate the electronic properties of the resulting metal complex and influence its catalytic activity. The well-known catalyst 4-Dimethylaminopyridine (DMAP) is a testament to how a dimethylamino group enhances the nucleophilicity and basicity of the pyridine core, making it a superior catalyst for numerous organic transformations. wikipedia.org Ionic liquids based on the DMAP scaffold have also been developed and used as efficient catalysts for reactions such as Fischer indole (B1671886) synthesis. rsc.orgscispace.com This demonstrates the potential for N,N-dimethylaminopyridine substructures to be incorporated into advanced catalytic systems. Furthermore, related aminopyridine derivatives have been used as terminal ligands in the construction of metal-organic frameworks (MOFs), highlighting their utility in creating solid-state catalysts and functional materials. researchgate.net

Applications in Supramolecular Chemistry Research (e.g., Halogen Bonding in Related Iodopyridinium Systems)

The iodine atom in this compound is not just a reactive handle for synthesis but also a key participant in directed intermolecular interactions, specifically halogen bonding. Halogen bonding is a non-covalent interaction where an electropositive region on a halogen atom (the σ-hole) is attracted to a Lewis basic site, such as an anion or a lone pair of electrons. nih.gov This interaction is highly directional and has become a powerful tool for crystal engineering and the design of supramolecular assemblies.

The table below summarizes key characteristics of halogen bonding observed in related iodopyridinium systems, which informs the expected behavior of derivatives of this compound.

System TypeInteractionKey FindingsReference
N-Alkyl-3-iodopyridinium SaltsI···Anion Halogen BondHalogen bonding acts as a secondary but highly directional force. Polytopic cations can form cavities that enclose guest molecules. acs.org
N-Halophenylpyridinium ChloridesAr-I···Cl⁻ Halogen BondIodophenyl derivatives display expected halogen bonding, forming extended networks or discrete macrocycles. Bromo-analogues showed weaker interactions. uiowa.edu
N-Methyl-halogenopyridinium IodidesPy⁺-I···I⁻ Halogen BondThe reliability of halogen bond formation with iodide is high for iodopyridinium cations, comparable to "classical" neutral donors like fluorinated iodobenzenes. acs.org
Halopyridine-Iodine Monochloride ComplexesPy(N)-ICl & Py(C)-I···ClTwo types of halogen bonds were observed: stronger three-center bonds and weaker two-center bonds. The strength is influenced by the halogen position on the pyridine ring. ju.edu.jo

These findings suggest that N-alkylation of this compound would produce a potent halogen bond donor, suitable for applications in anion recognition and the construction of complex, charge-assisted supramolecular architectures.

Exploration in Materials Science Research (e.g., Precursors for Functional Polymers or Electronic Materials)

The unique electronic and structural features of this compound make it an attractive building block for advanced materials. The iodo-substituent enables its incorporation into polymeric structures through cross-coupling polymerization reactions. The resulting polymers would feature a high density of polar, electron-rich aminopyridine units, potentially leading to materials with interesting dielectric properties, conductivity, or gas sorption capabilities.

The propensity of its derivatives to engage in strong, directional intermolecular forces like halogen bonding can be exploited to create self-healing materials or liquid crystals. The general principle of using well-defined organic building blocks to create functional materials is well-established. For example, 1,3,5-triazine derivatives are used to construct monodisperse oligomers and dendrimers that can encapsulate guest molecules, acting as molecular containers. nih.gov In a similar vein, pyridine derivatives are key components in metal-organic frameworks (MOFs), where they link metal nodes to form porous, crystalline materials with applications in gas storage and catalysis. researchgate.net The combination of a polymerizable handle (the iodo group) and a functional core (the dimethylaminopyridine unit) positions this compound as a promising precursor for novel functional polymers and electronic materials.

Advancements in Methodological Paradigms within Organic Synthesis

The utility of this compound extends to the development of new synthetic methodologies. Its structure is a platform for exploring regioselective functionalization and cascade reactions. The strong electron-donating N,N-dimethylamino group can direct electrophilic aromatic substitution to specific positions on the pyridine ring, should such reactions be pursued under forcing conditions.

More importantly, the compound serves as a model substrate for testing and optimizing new cross-coupling protocols, particularly those designed for electron-rich heterocyclic systems. The development of catalysts that are effective for specific substrate classes is a constant goal in organic synthesis. The wide-ranging utility of the related compound DMAP as a nucleophilic catalyst in esterifications, rearrangements, and other transformations has cemented the importance of the dimethylaminopyridine scaffold in synthetic methodology. wikipedia.org By providing a substrate with a unique combination of steric and electronic properties, this compound can help drive the discovery of new catalysts and reaction conditions, thereby expanding the toolkit available to synthetic chemists.

Advanced Spectroscopic and Structural Elucidation Methodologies in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR data is crucial for the unambiguous assignment of a molecule's structure in solution. This involves analyzing the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

Proton (¹H) NMR Spectroscopy

No experimental ¹H NMR data for 5-iodo-N,N-dimethylpyridin-3-amine is currently available in the public domain.

Nitrogen-15 (¹⁵N) NMR Spectroscopy (if isotope labeled)

There is no available ¹⁵N NMR data for this compound, with or without isotopic labeling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Information regarding the use of two-dimensional NMR techniques for the structural analysis of this compound is not present in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis

HRMS is a fundamental technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

No HRMS data, including exact mass measurements or fragmentation patterns, has been reported for this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

There are no published X-ray crystallographic studies for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The structure of this compound combines a pyridine (B92270) ring, a dimethylamino group, and an iodine substituent. Each of these components will give rise to characteristic bands in the IR and Raman spectra. The substitution pattern on the pyridine ring will also influence the vibrational frequencies.

Predicted Vibrational Frequencies and Assignments:

The expected vibrational modes for this compound can be categorized based on the functional groups present. The following table provides a predictive assignment of the key vibrational frequencies, drawing comparisons from studies on substituted pyridines, including iodopyridines and aminopyridines. nih.govnih.govcdnsciencepub.com

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Description
C-H stretching (aromatic)3100 - 3000Vibrations of the C-H bonds on the pyridine ring.
C-H stretching (aliphatic)3000 - 2800Asymmetric and symmetric stretching of the C-H bonds in the N,N-dimethyl groups.
C=C and C=N stretching1600 - 1400Ring stretching vibrations of the pyridine core. The substitution pattern affects these modes significantly.
C-N stretching (aromatic amine)1360 - 1250Stretching vibration of the bond between the pyridine ring and the nitrogen of the dimethylamino group.
C-N stretching (aliphatic amine)1250 - 1020Stretching of the C-N bonds within the dimethylamino group.
C-I stretching600 - 500Stretching vibration of the carbon-iodine bond. This is often weak in IR but can be strong in Raman.
Ring breathing modes1050 - 950A symmetric radial expansion and contraction of the pyridine ring. The frequency is sensitive to the mass and nature of the substituents.
C-H out-of-plane bending900 - 700Bending vibrations of the ring C-H bonds out of the plane of the ring. The pattern is indicative of the substitution.

Note: These are predicted values based on data from related compounds. Actual experimental values may vary.

The presence of the heavy iodine atom is expected to result in a low-frequency C-I stretching mode, typically found in the 500-600 cm⁻¹ region. nih.gov The dimethylamino group will introduce characteristic C-H stretching and bending vibrations, as well as a C-N stretching band. The substitution on the pyridine ring will influence the pattern of the ring stretching and C-H out-of-plane bending modes, providing a unique fingerprint for the molecule. cdnsciencepub.comacs.org A detailed analysis of the spectra, often aided by computational methods like Density Functional Theory (DFT), would be necessary for a definitive assignment of all vibrational modes. nih.govnih.gov

In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

The real-time monitoring of chemical reactions as they occur is a primary goal of process analytical technology (PAT), and in-situ spectroscopy is a cornerstone of this field. mdpi.commt.com Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring the kinetics and understanding the mechanisms of reactions involving compounds like this compound. rsc.orgrsc.orgnih.gov

Application to Reactions of this compound:

While specific studies on the in-situ monitoring of reactions involving this compound are not documented, the principles can be readily applied to its synthesis or subsequent transformations. For instance, in a typical synthetic route, such as a cross-coupling reaction where the iodine atom is replaced, or a reaction involving the dimethylamino group, in-situ spectroscopy could provide invaluable insights.

Methodology:

An in-situ spectroscopic setup would typically involve a reaction vessel equipped with an immersion probe connected to a spectrometer via fiber-optic cables. mdpi.commt.com For FTIR, an Attenuated Total Reflectance (ATR) probe is commonly used, while for Raman, a simple optical window or an immersion probe can be employed.

As the reaction proceeds, spectra are collected at regular intervals. By monitoring the changes in the intensity of specific vibrational bands, the concentration profiles of reactants, intermediates, and products can be tracked over time.

Kinetic and Mechanistic Insights:

Reactant Consumption and Product Formation: The disappearance of a characteristic band of this compound (e.g., the C-I stretch or a specific ring mode) and the appearance of a new band corresponding to the product can be monitored to determine the reaction rate and endpoint. mdpi.com

Identification of Intermediates: Transient or unstable intermediates that may not be detectable by offline methods like chromatography can sometimes be observed, providing crucial information about the reaction mechanism. mt.com

Influence of Reaction Parameters: The effect of changing reaction conditions, such as temperature, pressure, or catalyst loading, on the reaction rate and product selectivity can be efficiently studied. nih.gov

Example Scenario: Suzuki Coupling Reaction

Consider a hypothetical Suzuki coupling reaction of this compound with a boronic acid. In-situ FTIR could be used to monitor this reaction:

Species Characteristic Band to Monitor Expected Trend
This compoundC-I stretch (~550 cm⁻¹) or a unique ring modeDecrease in intensity
Boronic AcidB-O-H bend or B-C stretchDecrease in intensity
ProductNew C-C bond vibration or a shifted ring modeIncrease in intensity

By plotting the intensity of these bands against time, a kinetic profile of the reaction can be generated, allowing for the determination of the reaction order and rate constant.

The use of in-situ spectroscopic monitoring offers significant advantages over traditional offline analysis, including real-time data acquisition, reduced need for sampling, and the ability to study reactions under their actual process conditions, leading to improved process understanding and control. mdpi.comrsc.orgnih.gov

Computational and Theoretical Investigations of 5 Iodo N,n Dimethylpyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and molecular properties of 5-iodo-N,N-dimethylpyridin-3-amine. These calculations provide a quantum mechanical description of the electron density, from which numerous properties can be derived.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the presence of the electron-donating N,N-dimethylamino group is expected to raise the HOMO energy level, while the electron-withdrawing iodine atom and the pyridine (B92270) ring nitrogen are expected to lower the LUMO energy level. nih.gov This combination of substituents leads to a relatively small HOMO-LUMO gap, suggesting that the molecule can be reactive. DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, can provide precise energy values for these orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
HOMO-5.85
LUMO-1.20
Energy Gap (ΔE)4.65

Note: These values are illustrative and based on typical DFT calculation results for similar aromatic amines and halogenated pyridines.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.

In this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and electrophilic attack. nih.gov The nitrogen of the N,N-dimethylamino group would also exhibit a negative potential, though likely modulated by its interaction with the aromatic ring. The iodine atom, due to the "sigma-hole" phenomenon, could present a region of positive electrostatic potential, making it a potential halogen bond donor. acs.org Reactivity descriptors such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, can further quantify the molecule's reactivity.

Dipole Moment and Polarizability Computations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net Molecules with more diffuse electron clouds, such as those containing iodine, tend to have higher polarizabilities. acs.org Computational methods can accurately predict both the dipole moment and the polarizability tensor, providing insights into the molecule's interaction with polar solvents and its non-linear optical properties.

Table 2: Illustrative Calculated Dipole Moment and Polarizability for this compound

PropertyValue
Dipole Moment (Debye)3.5 D
Average Polarizability (ų)18.2

Note: These values are illustrative and based on computational studies of related pyridine derivatives. rsc.orgresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics.

For instance, in reactions such as electrophilic aromatic substitution or nucleophilic substitution at the pyridine ring, DFT calculations can be used to model the step-by-step mechanism. nih.gov The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, and its energy determines the feasibility of the reaction pathway. Such studies can help in optimizing reaction conditions and predicting the regioselectivity of reactions. For example, computational models can predict whether an incoming electrophile would preferentially attack at the C2, C4, or C6 position of the pyridine ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which is invaluable for the characterization of new compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful. stenutz.eu

Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. researchgate.netnih.gov These calculations take into account the electronic environment of each nucleus, which is influenced by the substituents on the pyridine ring. The calculated shifts can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or solvent effects. nih.gov

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2145.2
C3150.1
C4123.5
C592.8
C6142.0
N(CH₃)₂40.5

Note: These values are illustrative and based on general substituent effects and computational predictions for substituted pyridines. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. researchgate.netscispace.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the nature of its interactions with other molecules, such as solvents or biological macromolecules. ucl.ac.uk

For this compound, MD simulations can reveal the preferred conformations of the N,N-dimethylamino group relative to the pyridine ring. It can also be used to study the solvation of the molecule, providing insights into how solvent molecules arrange themselves around the solute and how this affects its properties and reactivity. In the context of drug design, MD simulations can be used to model the binding of the molecule to a target protein, helping to understand the key intermolecular interactions responsible for its biological activity. pnas.org

In Silico Design and Prediction of Novel Derivatives

The advancement of computational chemistry has revolutionized the field of drug discovery, offering powerful tools for the rational design and evaluation of new chemical entities. frontiersin.org In silico methodologies, which utilize computer simulations to predict the properties of molecules, play a crucial role in accelerating the identification of promising drug candidates while reducing time and costs associated with extensive experimental work. frontiersin.orgnih.gov In the context of this compound, these computational approaches can be strategically employed to design and predict novel derivatives with potentially enhanced biological activities and favorable pharmacokinetic profiles.

The process of in silico design of novel derivatives of this compound would typically commence with the core scaffold of the parent molecule. microbenotes.comneovarsity.org By leveraging computational software, medicinal chemists can systematically introduce a variety of chemical modifications to this core structure. These modifications can range from the substitution of the iodo group with other halogens or functional groups to the alteration of the dimethylamino moiety or substitutions on the pyridine ring. The primary objective is to explore the vast chemical space around the parent compound to identify derivatives with optimized properties.

A key computational technique in this process is Quantitative Structure-Activity Relationship (QSAR) modeling. neovarsity.orgnumberanalytics.com QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity. jocpr.comnumberanalytics.com By developing a QSAR model for a set of known molecules with structural similarities to this compound, researchers can predict the activity of newly designed, untested derivatives. numberanalytics.com This allows for the prioritization of compounds for synthesis and biological testing, focusing resources on candidates with the highest probability of success. neovarsity.org

Molecular docking is another indispensable tool in the in silico design process. jscimedcentral.comnih.gov This method predicts the preferred orientation of a ligand when bound to a specific protein target, which is crucial for understanding the molecular basis of its activity. jscimedcentral.comnumberanalytics.com For the designed derivatives of this compound, molecular docking simulations can be performed against a relevant biological target, such as a kinase or receptor, to predict their binding affinity and interaction patterns. tandfonline.comasianpubs.org The results of these simulations, often presented as docking scores and binding free energies, provide valuable insights into which derivatives are most likely to be potent. tandfonline.comnih.gov

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug design. researchgate.net Computational models can estimate various "drug-like" properties, such as solubility, permeability, and potential toxicity, based on the molecular structure. computabio.comresearchgate.net By evaluating these properties in silico, researchers can filter out derivatives with predicted unfavorable ADMET profiles early in the design phase, thereby reducing the likelihood of late-stage failures in the drug development pipeline. researchgate.net

The following tables present hypothetical data for a series of designed derivatives of this compound, illustrating the type of information that would be generated through these computational investigations.

Table 1: Hypothetical Designed Derivatives of this compound and their Predicted Biological Activity

Derivative IDModification from Parent CompoundPredicted Biological Activity (IC₅₀, nM)Predicted Docking Score (kcal/mol)
D-001Iodo group replaced with Chloro85-7.2
D-002Iodo group replaced with Bromo62-7.8
D-003N,N-dimethylamino group replaced with N-ethyl-N-methylamino110-6.9
D-004Hydrogen at position 2 replaced with Fluoro45-8.5
D-005Hydrogen at position 6 replaced with Methyl95-7.1

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Predicted Physicochemical and ADMET Properties of Hypothetical Derivatives

Derivative IDMolecular Weight ( g/mol )LogPAqueous Solubility (mg/mL)Predicted hERG Inhibition
D-001222.682.80.15Low
D-002267.133.10.11Low
D-003267.133.30.09Low
D-004266.122.90.13Low
D-005262.163.40.08Moderate

This table is interactive. You can sort the columns by clicking on the headers.

Through the iterative process of designing novel derivatives, predicting their properties using computational tools, and analyzing the resulting data, researchers can intelligently guide the synthesis of new compounds. jocpr.comcomputabio.com This data-driven approach enhances the efficiency of lead optimization and increases the probability of discovering novel drug candidates with superior efficacy and safety profiles. frontiersin.org

Analytical Methodologies for Research Purity and Reaction Monitoring

Chromatographic Separation and Purification Techniques

Chromatographic methods are central to the analysis and purification of "5-iodo-N,N-dimethylpyridin-3-amine," providing the means to separate the compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis and preparative isolation of "this compound." While specific application notes for this exact compound are not widely published, methods for structurally similar aromatic amines and iodinated compounds are well-established and can be adapted.

A typical reversed-phase HPLC method would be the preferred approach. This involves a non-polar stationary phase (such as C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a compound like "this compound," a gradient elution is often employed to ensure adequate separation from both more and less polar impurities. The mobile phase commonly consists of a mixture of an aqueous component (water with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve peak shape) and an organic modifier (typically acetonitrile (B52724) or methanol).

Detection is most commonly achieved using a UV-Vis detector, as the pyridine (B92270) ring and the iodine substituent provide chromophores that absorb in the UV range. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. The peak area of the analyte in the sample is then used to determine its concentration.

For the isolation of "this compound," preparative HPLC is utilized. This technique employs larger columns and higher flow rates to process larger quantities of material. The fractions corresponding to the desired compound's peak are collected, and the solvent is subsequently removed to yield the purified compound.

Table 1: Illustrative HPLC Parameters for Analysis of "this compound"

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This table represents a typical starting point for method development and may require optimization.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique for monitoring the progress of chemical reactions that produce or consume "this compound." By spotting the reaction mixture on a TLC plate at different time points, the disappearance of starting materials and the appearance of the product can be qualitatively assessed.

A typical TLC setup involves a stationary phase, usually a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate, and a mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase (eluent) is critical and is determined by the polarity of the compounds to be separated. For "this compound," a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate or dichloromethane (B109758) would likely provide good separation.

After the solvent front has moved up the plate, the plate is dried and visualized. Visualization can often be achieved under a UV lamp, where the aromatic nature of the compound will cause it to appear as a dark spot on a fluorescent background. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used to identify the compound.

Table 2: Example TLC System for "this compound"

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexane (30:70 v/v)
Visualization UV light (254 nm)

Gas Chromatography (GC) for Volatile Byproducts and Reactants

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility due to its molecular weight and polar nature, GC can be highly effective for monitoring volatile reactants or byproducts in its synthesis. For instance, if a reaction to synthesize this compound involves smaller, more volatile molecules, GC can be used to track their consumption or formation.

In some cases, derivatization of the amine can be performed to increase its volatility and thermal stability, making it amenable to GC analysis. A study on the analysis of iodinated derivatives of aromatic amines suggests that derivatization can enable their analysis with different types of GC systems. nih.gov The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique used to determine the elemental composition (by mass) of a sample of "this compound." This method provides a fundamental verification of the compound's stoichiometry and is a key component of its characterization, especially after synthesis and purification. The experimentally determined percentages of carbon, hydrogen, nitrogen, and iodine are compared with the calculated theoretical values based on its molecular formula, C₇H₉IN₂. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound.

Table 3: Theoretical Elemental Composition of "this compound" (C₇H₉IN₂)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01784.0733.89%
HydrogenH1.0199.093.66%
IodineI126.901126.9051.15%
NitrogenN14.01228.0211.30%
Total 248.08 100.00%

Advanced Purity Assessment Methods (e.g., Chiral HPLC for Enantiomeric Purity)

For chiral compounds, which can exist as non-superimposable mirror images (enantiomers), assessing enantiomeric purity is critical, as different enantiomers can have distinct biological activities. While "this compound" itself is not chiral, derivatives of it or related compounds in a synthetic pathway could be.

In such cases, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary method for determining enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. The mobile phase is typically a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol (B130326) or ethanol). The separated enantiomers are detected by a UV detector, and the enantiomeric excess (% ee) can be calculated from the relative peak areas.

Future Research Directions and Unexplored Avenues

Development of Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral pyridine (B92270) derivatives is of paramount importance, particularly in medicinal chemistry and materials science. nih.govresearchgate.net Future research should prioritize the development of stereoselective and enantioselective synthetic routes to access chiral analogues of 5-iodo-N,N-dimethylpyridin-3-amine. Current methods for creating chiral pyridines often involve the enantioselective functionalization of pre-existing pyridine rings or the construction of the ring from chiral precursors. nih.govacs.org

One promising avenue is the use of chiral catalysts in reactions involving the pyridine core. For instance, asymmetric hydrogenation of a suitable prochiral precursor to this compound could be explored using chiral transition metal catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands. rsc.org Another approach could involve the dearomatization of the pyridine ring, followed by an enantioselective transformation and subsequent rearomatization. mdpi.com The development of such methods would provide access to a wider range of structurally diverse and stereochemically defined molecules.

Table 1: Potential Strategies for Stereoselective Synthesis

StrategyDescriptionPotential Catalyst/Reagent
Asymmetric HydrogenationReduction of a prochiral olefinic or iminic precursor to introduce a stereocenter.Chiral Iridium or Rhodium complexes with ligands like BINAP.
Chiral Auxiliary-Mediated SynthesisTemporary attachment of a chiral auxiliary to guide a stereoselective reaction.Evans auxiliaries, chiral sulfinamides. youtube.com
Enantioselective Dearomatization/ FunctionalizationTemporary dearomatization of the pyridine ring to allow for an enantioselective addition, followed by rearomatization.Chiral organocatalysts or transition metal complexes. mdpi.com
Kinetic ResolutionSelective reaction of one enantiomer from a racemic mixture of a precursor.Chiral catalysts or enzymes.

This table presents hypothetical strategies for the stereoselective synthesis of derivatives of this compound based on established methodologies for other pyridine systems.

Exploration of Novel Catalytic Systems for Transformations

The iodine atom at the 5-position of the pyridine ring is a key functional handle for a variety of catalytic cross-coupling reactions. lookchem.comwikipedia.org Future research should focus on exploring novel and more efficient catalytic systems to leverage this reactivity. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are well-established for iodopyridines and could be extensively applied to this compound to generate libraries of new compounds. lookchem.comyoutube.commit.edu

Beyond palladium, the exploration of catalysts based on more earth-abundant and less expensive metals like copper, nickel, and iron is a crucial research direction. nih.govnih.gov These catalysts could offer alternative reactivity and selectivity profiles. For instance, nickel-catalyzed cross-coupling reactions have shown promise for the functionalization of pyridine C-H bonds and could potentially be adapted for C-I bond functionalization. acs.org The development of photocatalytic systems that can activate the C-I bond under mild conditions is another exciting frontier. acs.org

Investigation of Bioorthogonal Chemistry Applications (non-clinical)

Bioorthogonal chemistry involves chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The unique structure of this compound makes it a candidate for development into a bioorthogonal tool, particularly for non-clinical applications such as in vitro assays and materials science.

One potential application lies in tetrazine ligation, a rapid bioorthogonal reaction between a tetrazine and a strained alkene or alkyne. nih.govnih.govresearchgate.net While the pyridine moiety itself is not the reactive partner, the iodo- and dimethylamino- groups could be used to attach the pyridine scaffold to one of the reactive components of the ligation pair. The electronic properties of the substituted pyridine could be used to modulate the reactivity or fluorescence of a nearby reporter group. For example, the compound could be incorporated into a probe where its fluorescence is quenched until a specific biological event removes a quenching group attached via the iodine atom.

Table 2: Potential Bioorthogonal Applications (Non-clinical)

Application AreaProposed Role of this compoundPotential Reaction Partner
Fluorescent Probe DevelopmentAs a core scaffold for a "turn-on" fluorescent sensor.Enzyme substrate, reactive oxygen species.
Material Surface FunctionalizationAs a building block for creating surfaces with specific binding properties.Biomolecules for surface immobilization.
In Vitro LabelingAs part of a larger molecule for labeling proteins or other biomolecules in cell lysates. nih.govTetrazine or strained alkyne for click chemistry. conju-probe.com

This table outlines hypothetical non-clinical bioorthogonal applications based on the structural features of this compound and established bioorthogonal methodologies.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of reaction control, scalability, and the rapid generation of compound libraries. nih.govnih.gov Future research should aim to integrate the synthesis and derivatization of this compound into these high-throughput platforms.

The synthesis of the core structure itself could be optimized for a flow process, potentially leading to safer and more efficient production. interchim.fr Subsequently, the iodinated pyridine can serve as a versatile starting material in an automated synthesis platform. By flowing solutions of the compound through different reactors containing various catalysts and coupling partners, a large and diverse library of derivatives can be generated in a short period. nih.govwhiterose.ac.ukresearchgate.net This would be invaluable for screening for new materials with desired properties.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The electronic properties of the pyridine ring, which can be tuned by substituents, make pyridine-containing molecules attractive for applications in materials science. nih.gov The combination of the electron-donating dimethylamino group and the electron-withdrawing (and functionalizable) iodo group in this compound suggests its potential as a building block for novel organic electronic materials.

Future interdisciplinary research could focus on incorporating this compound into polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The iodine atom provides a convenient point for polymerization or for attachment to other functional moieties. The dimethylamino group can influence the electronic properties and solubility of the resulting materials.

Addressing Foundational Questions in Pyridine Reactivity and Aromaticity

Substituted pyridines provide an excellent platform for studying fundamental principles of chemical reactivity and aromaticity. nih.govnumberanalytics.com The interplay between the electron-donating dimethylamino group at the 3-position and the iodo-substituent at the 5-position in this compound presents an interesting case for detailed physical organic chemistry studies.

Future research could involve a combination of experimental and computational methods to precisely quantify the electronic effects of these substituents on the pyridine ring. nih.govamanote.comacs.org This would involve measuring properties such as pKa, redox potentials, and the rates of various reactions. Such studies would not only provide a deeper understanding of the specific properties of this molecule but also contribute to the broader understanding of substituent effects in heterocyclic systems. This knowledge can, in turn, guide the rational design of new functional molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-iodo-N,NN,N-dimethylpyridin-3-amine, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling reactions using iodopyridine precursors. For example, copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can introduce the dimethylamino group. describes a protocol using cesium carbonate, copper(I) bromide, and cyclopropanamine in DMSO at 35°C, yielding 17.9% after chromatography . Alternative routes ( ) employ Cu(OAc)₂ with aryl boronic acids and molecular sieves in CH₂Cl₂, achieving moderate yields through optimized stoichiometry and solvent selection . Low yields may arise from steric hindrance or competing side reactions; microwave-assisted synthesis or ligand optimization (e.g., phenanthroline) could improve efficiency.

Q. What analytical techniques are critical for characterizing 5-iodo-N,NN,N-dimethylpyridin-3-amine?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and dimethylamino group integration (e.g., singlet at δ 3.14 ppm for -N(CH₃)₂ in ) .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 318 [M+H]⁺ in ) .
  • Melting Point : Differential scanning calorimetry (DSC) or traditional methods assess purity (e.g., 104–107°C in ) .

Q. How does the iodine substituent influence the compound’s reactivity in further functionalization?

  • Methodology : The iodine atom enables cross-coupling (e.g., Suzuki, Sonogashira) for derivatization. highlights its use in forming pyrazol-4-amine derivatives via palladium/copper catalysis . Steric and electronic effects may slow reactivity compared to bromo/chloro analogs; pre-activation with LiCl or elevated temperatures (80–100°C) can enhance coupling efficiency.

Advanced Research Questions

Q. How can 5-iodo-N,NN,N-dimethylpyridin-3-amine be utilized in developing β-amyloid imaging agents?

  • Methodology : demonstrates that iodinated pyridyl benzofuran derivatives serve as SPECT tracers. The dimethylamino group enhances blood-brain barrier penetration, while iodine-123/125 isotopes enable radiolabeling. Structural analogs of 5-iodo-N,NN,N-dimethylpyridin-2-amine (e.g., compound with benzofuran moieties) showed binding affinity to β-amyloid plaques (Kd = 12 nM) . For the 3-amine isomer, similar radioiodination and in vivo biodistribution studies are warranted, adjusting substituent positions to optimize target specificity.

Q. What role does the dimethylamino group play in modulating enzyme inhibition or receptor binding?

  • Methodology : The dimethylamino group can act as a hydrogen bond acceptor or influence lipophilicity. reports pyrazolo[1,5-a]pyrimidines with dimethylaminoethyl side chains exhibiting kinase inhibition (IC₅₀ < 1 µM). Docking studies suggest the -N(CH₃)₂ group occupies hydrophobic pockets in enzyme active sites . For 5-iodo-N,NN,N-dimethylpyridin-3-amine, molecular dynamics simulations and competitive binding assays (e.g., fluorescence polarization) could quantify interactions with targets like acetylcholinesterase or amyloid fibrils.

Q. How do structural modifications (e.g., halogen replacement, ring substitution) affect the compound’s pharmacokinetic properties?

  • Methodology :

  • Halogen Swap : Replacing iodine with fluorine ( ) reduces molecular weight and may enhance metabolic stability but decrease lipophilicity. Comparative ADME studies (e.g., microsomal stability assays) are needed .
  • Ring Functionalization : Adding methoxy groups () or trifluoromethyl substituents ( ) alters solubility and bioavailability. LogP measurements (HPLC) and aqueous solubility assays (shake-flask method) can quantify these effects .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : reports a 17.9% yield for a related iodopyridine derivative, while achieves ~50% yields for similar couplings. Potential variables include catalyst loading (e.g., 5 mol% Cu(I) vs. 10 mol%), solvent polarity (DMSO vs. CH₂Cl₂), and substrate purity. Systematic optimization via Design of Experiments (DoE) is advised .
  • Biological Activity Variability : shows high β-amyloid binding for 2-amine isomers, but 3-amine analogs may exhibit reduced affinity due to steric clashes. Radioligand displacement assays using 125^{125}I-labeled compounds can resolve positional effects .

Methodological Recommendations

  • Synthesis : Prioritize copper-/palladium-catalyzed methods ( ) with real-time monitoring (TLC/HPLC) .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous structural confirmation .
  • Biological Testing : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding studies, and microdialysis for CNS pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.